2-benzyl-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine
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Overview
Description
2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is a complex organic compound that belongs to the class of benzofurobenzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol, benzaldehyde, and phenylmethanamine . The reaction is usually carried out under acidic conditions, such as using p-toluenesulfonic acid in toluene . The process involves the formation of intermediate compounds, which then undergo cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- Benzofuro[3,2-b]pyridine derivatives
Uniqueness
2-benzyl-2,3-dihydro-1H-1benzofuro[3,2-f][1,3]benzoxazine is unique due to its fused benzofuran and benzoxazine rings, which provide distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H17NO2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-benzyl-1,3-dihydro-[1]benzofuro[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C21H17NO2/c1-2-6-15(7-3-1)12-22-13-17-18(23-14-22)10-11-20-21(17)16-8-4-5-9-19(16)24-20/h1-11H,12-14H2 |
InChI Key |
RSHXZFZPGSRXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C4=CC=CC=C4O3)OCN1CC5=CC=CC=C5 |
Origin of Product |
United States |
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